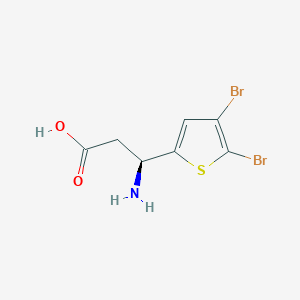
(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is an organic compound featuring a thiophene ring substituted with two bromine atoms and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a brominating agent . The reaction is carried out in an aqueous medium, providing a high yield of the desired dibrominated product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and subsequent amino acid coupling can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The bromine atoms can be selectively reduced to form different derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and electronic components.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atoms and the amino acid side chain play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Disubstituted maleimides: Known for their biological activity and used in pharmaceutical research.
2,3-Dibromothiophene: A simpler analog used in organic synthesis.
Uniqueness
(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of an amino acid side chain, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, with CAS number 1336554-62-1, is a compound that has garnered attention due to its potential biological activities. This article explores its properties, biological activities, and relevant research findings.
The molecular formula of this compound is C7H7Br2NO2S, with a molecular weight of 329.01 g/mol. The compound features a thiophene ring substituted with two bromine atoms, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H7Br2NO2S |
| Molecular Weight | 329.01 g/mol |
| CAS Number | 1336554-62-1 |
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its potential as an antitumor agent and its interactions with neurotransmitter systems.
Antitumor Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies on dibromothiophene derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Neurotransmitter Modulation
The compound's structural features suggest potential interactions with neurotransmitter receptors. Specifically, it may act as an antagonist or modulator at glutamate receptors, which are crucial in neurobiology and are implicated in various neurological disorders.
Case Studies and Research Findings
-
Antitumor Efficacy :
- A study investigating the cytotoxic effects of dibromothiophene derivatives found that certain compounds led to a significant reduction in cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The study highlighted the importance of substituent groups on the thiophene ring in enhancing biological activity. The specific role of the dibromine substitution in this compound remains to be fully elucidated but suggests a promising avenue for further research .
-
Neuropharmacological Studies :
- In neuropharmacological assessments, compounds similar to this compound have shown potential as modulators of excitatory neurotransmission. These studies indicate that such compounds could be beneficial in treating conditions like epilepsy or neurodegenerative diseases by modulating glutamate receptor activity .
Properties
Molecular Formula |
C7H7Br2NO2S |
|---|---|
Molecular Weight |
329.01 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7Br2NO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1 |
InChI Key |
AMOYURHHATXQIJ-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(SC(=C1Br)Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















